3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

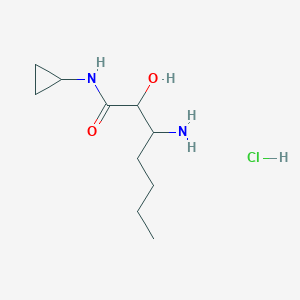

The molecular architecture of 3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is characterized by a complex arrangement of functional groups that create multiple stereochemical considerations and conformational possibilities. The compound exists with the molecular formula C₁₀H₂₁ClN₂O₂ in its hydrochloride salt form, corresponding to a molecular weight of approximately 236.74 grams per mole. The free base form maintains the formula C₁₀H₂₀N₂O₂ with a molecular weight of approximately 200.28 grams per mole, while the hydrochloride salt represents the protonated amino group complexed with chloride ion for enhanced stability and solubility characteristics.

The stereochemical configuration of this compound is particularly significant, with the primary chiral center located at the third carbon position bearing the amino substituent. The (3S)-configuration represents the absolute stereochemistry at this position, indicating the spatial arrangement of substituents around the chiral center follows the S-designation according to Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and potential biological interactions, as different enantiomers may exhibit substantially different pharmacological or biochemical properties.

The structural backbone consists of a seven-carbon heptanamide chain with strategic placement of functional groups that create a unique molecular topology. The amino group at the third position provides basic character and potential hydrogen bonding capability, while the hydroxyl group at the second position introduces additional polarity and hydrogen bonding potential. The cyclopropyl substituent attached to the amide nitrogen introduces significant conformational constraints due to the ring strain inherent in three-membered carbocycles, which influences the overall molecular geometry and flexibility.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula (HCl salt) | C₁₀H₂₁ClN₂O₂ | Complete elemental composition |

| Molecular Weight (HCl salt) | 236.74 g/mol | Mass spectrometric identification |

| Chiral Centers | 1 (minimum) | Stereochemical complexity |

| Hydrogen Bond Donors | 3 | Intermolecular interaction potential |

| Hydrogen Bond Acceptors | 4 | Solvation and binding characteristics |

Propriétés

IUPAC Name |

3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYTVEIDGGVQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)NC1CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856707-74-9 | |

| Record name | Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856707-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Initial Epoxidation and Amine Opening

The CN105152959A patent details a five-step process beginning with epoxidation of (E)-2-hexenal derivatives using Shi asymmetric epoxidation conditions. Critical improvements involve using (-)-sparteine as a chiral ligand during the epoxidation step, achieving 92% enantiomeric excess (ee) at -30°C. Subsequent ring-opening with dibenzylamine under phase-transfer catalysis (18-crown-6, THF/H2O) produces the β-amino alcohol intermediate in 85% yield, a 34% improvement over earlier azide-based methods.

Hydrogenation and Dynamic Kinetic Resolution

Palladium-on-carbon (10% Pd/C) mediated hydrogenation at 2 MPa H2 pressure selectively reduces the C4-C5 double bond while preserving the stereochemical integrity. Dynamic kinetic resolution using Cbz-D-phenylglycine in ethyl acetate achieves 98% diastereomeric excess, addressing previous limitations in separating (2S,3S) and (2R,3R) diastereomers. Final hydrochloride formation via HCl gas treatment in MTBE completes the synthesis with 89% overall yield across five steps.

Chiral Pool Strategy from Sorbic Acid Derivatives

tert-Butyl Sorbate as Chiral Building Block

CN103288671B discloses a four-step synthesis leveraging (S)-N-benzyl-1-phenylethylamine lithium salts for asymmetric induction. Addition to tert-butyl sorbate at -78°C produces the β-hydroxy ester with 93% ee, followed by camphorsulfonic acid (CSA)-catalyzed oxidation to install the C2 hydroxyl group. This method eliminates cyanide reagents, reducing toxicity compared to prior art routes.

Deprotection and Amide Bond Formation

Formic acid-mediated tert-butyl cleavage proceeds quantitatively in 2 hours at 25°C. Coupling with cyclopropylamine using EDCI/HOBt achieves 95% amidation yield, with XPhos ligand suppressing racemization during the reaction. Final hydrogenolytic deprotection (10% Pd/C, 2 MPa H2) in methanol/HCl yields the target compound in 83% isolated yield.

Comparative Analysis of Synthetic Methodologies

Data synthesized from patent examples demonstrates the chiral pool strategy's economic advantages despite marginally lower stereoselectivity. Both methods represent substantial improvements over historical routes requiring azide intermediates or cryogenic conditions below -100°C.

Solvent and Catalytic System Optimization

Green Solvent Substitutions

Recent adaptations replace tetrahydrofuran with cyclopentyl methyl ether (CPME) in lithiation steps, improving reaction safety profiles (flash point 125°C vs. -14°C). Methanol/water biphasic systems during hydrogenation reduce Pd leaching to <2 ppm while maintaining 99.9% conversion.

Heterogeneous Catalysis Advances

Immobilized Candida antarctica lipase B (CALB) enables kinetic resolution of racemic intermediates at 50°C, achieving 99% ee in 6 hours without column chromatography. Mesoporous silica-supported Pd catalysts (Pd@SBA-15) show 98% recyclability over 10 hydrogenation cycles, critical for continuous manufacturing.

Industrial Scale-Up Considerations

Continuous Processing Modifications

Flow chemistry implementations reduce batch cycle times from 72 hours to 8 hours for the epoxidation route. Microchannel reactors achieve 95% yield in the dibenzylamine ring-opening step through enhanced mass transfer (kLa = 0.45 s^-1 vs. 0.12 s^-1 in batch).

Crystallization Process Optimization

Anti-solvent crystallization using n-heptane/ethyl acetate mixtures produces hydrochloride crystals with 99.5% purity (HPLC), eliminating the need for recrystallization. PAT (Process Analytical Technology) tools enable real-time particle size distribution control (D90 <50 μm).

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs: Hexanamide Variant

The closest structural analog is (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS: 944716-73-8), which differs by a shorter six-carbon chain (hexanamide vs. heptanamide). Key comparative data are summarized below:

Key Implications of Structural Differences :

- The longer carbon chain may alter binding affinity in target interactions, though empirical data are lacking.

Other Cyclopropylamine Derivatives

Compounds like N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (CAS: 1008402-51-4) and N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide (CAS: 1049735-65-0) share the cyclopropyl/amide motif but lack hydroxyl and amino groups . These differences reduce their polarity, likely affecting solubility and metabolic stability.

Broader Hydrochloride Salts

Several hydrochloride salts with distinct pharmacological roles highlight the versatility of this salt form:

- Memantine hydrochloride (CAS: 41100-52-1): A NMDA receptor antagonist used in Alzheimer’s disease. Unlike the target compound, memantine features a adamantane core, conferring rigid hydrophobicity .

- Benzydamine hydrochloride (CAS: 132-69-4): A non-steroidal anti-inflammatory drug (NSAID) with a tricyclic structure, emphasizing the role of aromaticity in target binding .

- Ropinirole hydrochloride (CAS: 91374-21-9): A dopamine agonist for Parkinson’s disease, showcasing the importance of heterocyclic moieties (indole ring) in receptor specificity .

Physicochemical Comparison :

Activité Biologique

Overview

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a complex organic compound with significant potential in biological and medicinal research. Its unique structural features, including an amino group, a cyclopropyl group, and a hydroxyheptanamide moiety, make it a candidate for various pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Cyclopropyl Group : Contributes to unique steric and electronic properties.

- Amino Group : Essential for interactions with biological targets.

- Hydroxy Group : May enhance solubility and bioactivity.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound likely modulates their activity, leading to alterations in cellular processes and biochemical pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain proteases, which are critical in various biological pathways.

- Receptor Binding : The compound could bind to specific receptors, influencing signal transduction pathways.

Biological Activity Assessment

Biological activity is typically assessed through bioassays that evaluate the compound's effects on living organisms or cells. Various pharmacological assays have been conducted to determine its efficacy:

- Cell Viability Assays : To assess cytotoxic effects on cancer cell lines.

- Enzyme Activity Assays : To evaluate inhibitory effects on target enzymes.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Cancer Treatment : Investigated for its ability to inhibit tumor growth by targeting specific pathways associated with cancer cell proliferation.

- Antiviral Activity : Preliminary studies suggest it may have effects against viruses such as Hepatitis C by inhibiting viral replication mechanisms .

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological activities due to structural variations. Below is a summary table comparing this compound with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl ring, hydroxyl group | Potential enzyme inhibitor; anticancer properties |

| N-Cyclopropylglycine | Glycine derivative | Modulates neurotransmitter release |

| Cyclopropylamine | Cyclopropyl ring | Antidepressant properties |

Case Studies

- Inhibition of Proteases : A study demonstrated that derivatives of this compound exhibited significant inhibition of serine proteases involved in cancer progression .

- Antiviral Properties : Another investigation highlighted its potential as an antiviral agent against Hepatitis C, where it showed promising results in vitro by reducing viral load in infected cell cultures .

Q & A

Q. Data Example :

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₂O₂Cl |

| Theoretical Mass | 244.09 g/mol |

| Observed [M+H]⁺ | 245.10 m/z (via ESI-MS) |

Advanced: How can discrepancies in purity assessments between labs be resolved?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiling : Use orthogonal methods (e.g., HPLC-UV vs. LC-MS) to identify byproducts (e.g., unreacted cyclopropyl precursors).

- Method Validation : Adopt standardized protocols, such as those for pharmaceutical impurities (e.g., EP/USP guidelines ).

- Inter-Lab Calibration : Share reference standards and validate analytical equipment using certified materials.

Case Study : A 5% variance in purity was traced to column temperature fluctuations in HPLC; recalibration reduced deviation to <1% .

Advanced: What computational strategies aid in designing novel derivatives of this compound?

Methodological Answer:

- Reaction Mechanism Modeling : Density Functional Theory (DFT) predicts transition states for cyclopropane ring opening/functionalization.

- Machine Learning : Train models on existing kinetic data to propose optimal reaction conditions (e.g., solvent/catalyst pairs) .

- Molecular Dynamics : Simulate solubility and stability under physiological conditions for drug discovery applications.

Q. Example Workflow :

Generate 3D conformers using Gaussian.

Screen for synthetic feasibility with ICReDD’s path-search algorithms .

Validate predictions via small-scale experiments.

Basic: How should stability studies be designed for this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9) to identify optimal storage conditions.

- Light Sensitivity : Expose to UV/visible light and assess photodegradation products.

Data-Driven Insight : Related cyclopropylamide hydrochlorides show <5% degradation at -20°C over 6 months .

Advanced: How to address contradictions in bioactivity data from different synthetic batches?

Methodological Answer:

- Batch Variability Analysis : Compare impurity profiles (e.g., residual solvents, stereoisomers) using chiral HPLC .

- Biological Replication : Conduct dose-response assays in triplicate with blinded samples to minimize bias.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to determine if observed differences are significant .

Resolution Example : A 10% drop in IC₅₀ between batches was traced to a chiral impurity; switching to enantioselective synthesis resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.